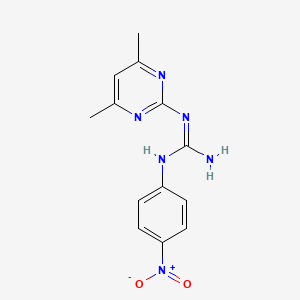
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CDP323, is a small molecule drug that has shown potential in treating various neurological disorders. It belongs to the class of guanidine compounds and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
CDP323 has been studied extensively for its potential in treating various neurological disorders such as Parkinson's disease, Huntington's disease, and epilepsy. It acts as a selective antagonist of the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation and proliferation. CDP323 has been shown to reduce inflammation and prevent neurodegeneration in animal models of these diseases. It has also been studied for its potential in treating neuropathic pain and multiple sclerosis.
Mecanismo De Acción
CDP323 acts as a selective antagonist of the Kv1.3 potassium channel, which is expressed on T-cells and plays a crucial role in their activation and proliferation. By blocking this channel, CDP323 reduces the activation and proliferation of T-cells, leading to a decrease in inflammation. In addition, CDP323 has been shown to have neuroprotective effects by reducing oxidative stress and preventing neurodegeneration.
Biochemical and Physiological Effects:
CDP323 has been shown to reduce inflammation and prevent neurodegeneration in animal models of neurological disorders. It has also been shown to reduce neuropathic pain and improve motor function in animal models of Parkinson's disease and Huntington's disease. In addition, CDP323 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDP323 has several advantages for lab experiments, including its selectivity for the Kv1.3 potassium channel, its ability to reduce inflammation and prevent neurodegeneration, and its favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in humans.
Direcciones Futuras
There are several future directions for the study of CDP323. One area of research is the development of more potent and selective Kv1.3 channel blockers based on the structure of CDP323. Another area of research is the investigation of the potential of CDP323 in treating other neurological disorders such as Alzheimer's disease and multiple sclerosis. Furthermore, studies are needed to determine the safety and efficacy of CDP323 in humans, and to optimize its dosing and administration.
Métodos De Síntesis
CDP323 can be synthesized by reacting 4-chloroaniline with 4,6-dimethyl-2-pyrimidinamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with cyanamide to obtain the final product, CDP323. The synthesis method has been reported in the literature and has been optimized for large-scale production.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHAWMLUXSUVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine,N-(4-chlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)
![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)
![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)

![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
